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Authored by: A Senior Application Scientist
Introduction

The quest for novel therapeutic agents is profoundly influenced by the identification and
optimization of "privileged scaffolds"—molecular frameworks that are capable of binding to
multiple biological targets. The 1H-pyrazolo[3,4-b]pyridine core is a quintessential example of
such a scaffold, demonstrating remarkable versatility and significant biological activity across a
spectrum of therapeutic areas.[1] Its structural resemblance to purine and indole allows it to
function as a potent hinge-binding motif in numerous protein kinases, which are critical targets
in oncology, immunology, and neurology.[2][3] Derivatives of this heterocyclic system have
been extensively investigated as inhibitors of critical cellular enzymes, including Cyclin-
Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and Monopolar Spindle
Kinase 1 (Mps1l), underscoring their broad therapeutic potential.[4][5]

This technical guide provides a comprehensive overview of a specific, highly functionalized
derivative: 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine. We will delve into its core
structural and physicochemical properties, provide an expert-guided synthesis protocol, and,
most importantly, illuminate its strategic value as a foundational building block for drug
discovery professionals. The discussion that follows is grounded in established chemical
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principles and field-proven insights, designed to empower researchers in their pursuit of next-
generation therapeutics.

Molecular Structure and Physicochemical
Properties

The strategic placement of three distinct functional groups—a reactive bromine atom, a
methoxy group, and a modifiable pyrazole nitrogen—makes 5-Bromo-3-methoxy-1H-
pyrazolo[3,4-b]pyridine an exceptionally valuable starting material for chemical library
synthesis.

Chemical Structure

The bicyclic structure consists of a pyrazole ring fused to a pyridine ring, with substituents at
the C3, C5, and N1 positions that are pivotal for its utility in medicinal chemistry.

Caption: Chemical Structure of 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine

Physicochemical Data

The following table summarizes the key identifying and physicochemical properties of the
compound. While experimentally determined data such as melting and boiling points are not
widely available in public literature, calculated values and data from commercial suppliers
provide a reliable reference.
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Property Value Source | Method

CAS Number 1363381-82-1 [ChemicalBook][6]

Molecular Formula C7HeBrNsO Calculated

Molecular Weight 228.05 g/mol Calculated
Typically an off-white to pale ]

Appearance ] Supplier Data
yellow solid

- Soluble in DMSO, DMF, and
Solubility . | Inferred from related structures
ethano

[PubChem (CID 40151908 -

XLogP3 1.9 o
similar structure)][7]
Hydrogen Bond Donors 1 (pyrazole N-H) Calculated
3 (pyridine N, pyrazole N,
Hydrogen Bond Acceptors Calculated
methoxy O)

Proposed Synthesis Pathway and Experimental
Protocol

The synthesis of pyrazolo[3,4-b]pyridines can be achieved through several established routes,
most commonly involving the construction of the pyrazole ring onto a pre-existing,
functionalized pyridine scaffold.[1][8] The following protocol outlines a robust and logical
pathway for the synthesis of 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine, beginning
from a commercially available pyridine precursor.

Synthesis Workflow Diagram
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[Start: 2-Ch|oro-5-bromo-3-nitropyridine]

'

Step 1: Nucleophilic Substitution
(Sodium Methoxide, Methanol)

'

Intermediate:
5-Bromo-2-methoxy-3-nitropyridine

'

Step 2: Nitro Group Reduction
(Fe powder, NH4CI, EtOH/H20)

'

Intermediate:
5-Bromo-2-methoxy-pyridin-3-amine

'

Step 3: Diazotization
(NaNO2, HCI)

Intermediate:
Diazonium Salt (in situ)

Step 4: Reductive Cyclization
(SnCI2 or Na2S03)

Final Product:
5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine

Click to download full resolution via product page

Caption: Proposed multi-step synthesis of the target compound.
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Detailed Experimental Protocol

Expert Commentary: This synthetic route is designed for efficiency and control. The initial
nucleophilic aromatic substitution of the chloro group is facile due to activation by the adjacent
nitro group. Subsequent reduction and cyclization is a classic and reliable method for forming
the pyrazole ring in this scaffold.

Step 1: Synthesis of 5-Bromo-2-methoxy-3-nitropyridine

e To a solution of 2-chloro-5-bromo-3-nitropyridine (1.0 eq) in anhydrous methanol (MeOH, 10
mL/g), add sodium methoxide (1.2 eq, 25% solution in MeOH) dropwise at 0 °C.

 Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

o Causality: The C2 position is highly electrophilic due to the electron-withdrawing effects of
the ring nitrogen and the ortho-nitro group, facilitating displacement of the chloride by the
methoxide nucleophile.

e Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is
consumed.

e Quench the reaction by adding water and extract the product with ethyl acetate (3x
volumes).

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield the crude product, which can be purified by
column chromatography.

Step 2: Synthesis of 5-Bromo-2-methoxy-pyridin-3-amine

e Suspend 5-bromo-2-methoxy-3-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g.,
4:1 viv).

e Add ammonium chloride (1.1 eq) followed by iron powder (3.0-4.0 eq) portion-wise.

o Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-3 hours.
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o Causality: This is a standard Béchamp reduction. Iron in the presence of a mild acid (from
NHa4Cl hydrolysis) is a classic, cost-effective method for the selective reduction of an
aromatic nitro group to an amine without affecting the bromo or methoxy groups.

 After cooling, filter the reaction mixture through a pad of Celite to remove the iron salts,
washing with ethanol.

» Concentrate the filtrate in vacuo and purify the residue by column chromatography (Silica
gel, Hexane:Ethyl Acetate gradient) to obtain the desired amine.

Step 3 & 4: Diazotization and Reductive Cyclization to form 5-Bromo-3-methoxy-1H-
pyrazolo[3,4-b]pyridine

Dissolve the 5-bromo-2-methoxy-pyridin-3-amine (1.0 eq) in aqueous hydrochloric acid (e.g.,
6M HCI) and cool to 0-5 °C in an ice-salt bath.

Add a solution of sodium nitrite (NaNOz, 1.1 eq) in water dropwise, keeping the temperature
below 5 °C to form the diazonium salt in situ.

In a separate flask, prepare a solution of tin(ll) chloride (SnClz, 2.5 eq) in concentrated HCI,
also cooled to 0-5 °C.

Slowly add the cold diazonium salt solution to the SnClz solution.

o Causality: The diazonium salt is first reduced by SnClz to a hydrazine intermediate. This
intermediate then undergoes spontaneous intramolecular cyclization, attacking the carbon
that formerly held the amino group, followed by elimination of methanol to form the
pyrazole ring. This is a variation of the Graebe-Ullmann synthesis.

Stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for
an additional 2 hours.

Basify the mixture carefully with a saturated solution of sodium bicarbonate or sodium
hydroxide to pH 8-9.

Extract the product with dichloromethane or ethyl acetate.
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e Dry the combined organic layers, concentrate, and purify by column chromatography to yield
the final product.

Strategic Applications in Drug Discovery

The true value of 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine lies in its capacity as a
versatile platform for generating diverse libraries of drug candidates. The three key
functionalization points can be addressed orthogonally to explore the structure-activity
relationship (SAR) around the core.

The Pyrazolo[3,4-b]pyridine Scaffold in Kinase Inhibition

Protein kinases utilize ATP to phosphorylate substrate proteins, and inhibitors are often
designed to compete with ATP by binding in the same pocket. The pyrazolo[3,4-b]pyridine core
is an excellent "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase
hinge region, mimicking the interaction of the adenine portion of ATP. This foundational binding
anchors the inhibitor, allowing substituents to project into other regions of the ATP pocket to
achieve potency and selectivity. Numerous pyrazolopyridine derivatives have shown nanomolar
potency against a wide range of kinases, establishing them as a clinically relevant scaffold.[2]

[3]14]

Chemical Diversification Strategy

The structure of 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine offers three primary vectors
for chemical modification, allowing for a systematic exploration of chemical space to optimize
biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
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5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine

N1-H Position C3-Methoxy Position C5-Bromo Position
(Vector 1) (Vector 2) (Vector 3)

Alkylation / Arylation S Demethylation -> Etherification N Pd-Catalyzed Cross-Coupling :
(e.g., Mitsunobu, SsAr)  © © (BBrs then Williamson Ether Synthesis) - - (Suzuki, Buchwald-Hartwig, Sonogashira) -
- Modulates solubility Co - Introduce larger groups Co - Introduce (hetero)aryl groups .

- - Probes solvent-front pocket S - Modulate H-bonding S - Key for potency and selectivity

Click to download full resolution via product page
Caption: Key diversification points on the scaffold.

e Vector 1 (N1-H Position): The pyrazole N-H is a crucial hydrogen bond donor for hinge-
binding. This position can be alkylated or arylated to introduce groups that can probe deeper
into the binding pocket or block metabolic degradation. This modification is often key to
improving cell permeability and pharmacokinetic properties.

o Vector 2 (C3-Methoxy Position): The methoxy group is a small, neutral hydrogen bond
acceptor. While stable, it can be demethylated (e.g., using BBrs) to reveal a hydroxyl group,
which can then be used as a handle for introducing a wide array of ethers or esters. This
allows for fine-tuning of electronic properties and interactions with the target protein.

e Vector 3 (C5-Bromo Position): This is arguably the most powerful handle for diversification.
The bromine atom is an ideal substrate for a vast range of palladium-catalyzed cross-
coupling reactions.

o Suzuki Coupling: Introduces aryl or heteroaryl groups, which can extend into selectivity
pockets of the kinase.

o Buchwald-Hartwig Amination: Allows for the installation of substituted amines, which can
form additional hydrogen bonds or salt bridges.
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o Sonogashira Coupling: Introduces alkynes, providing linear vectors to probe narrow
channels within the active site.

The ability to leverage these modern synthetic methods makes this scaffold highly attractive for
generating focused libraries aimed at specific kinase targets or for broad screening campaigns.

Conclusion

5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine is more than just a chemical intermediate; it
is a strategically designed building block for modern, target-oriented drug discovery. Its
privileged core structure, validated by numerous successful kinase inhibitor programs, provides
a high probability of biological relevance. The compound's three distinct and synthetically
versatile functionalization points empower medicinal chemists to systematically and efficiently
navigate complex structure-activity landscapes. For research organizations, investing in
platforms based on this scaffold provides a robust and rational pathway toward the discovery of
novel, potent, and selective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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